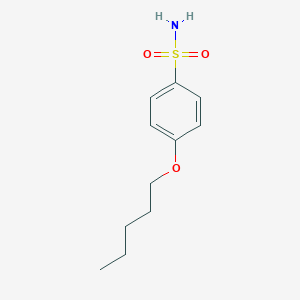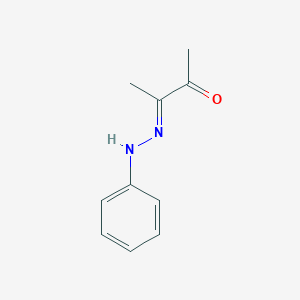
3-(Phenylhydrazono)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylhydrazono)-2-butanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 202.24 g/mol.
Aplicaciones Científicas De Investigación
3-(Phenylhydrazono)-2-butanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-(Phenylhydrazono)-2-butanone is not fully understood. However, it has been suggested that it may act through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(Phenylhydrazono)-2-butanone exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Phenylhydrazono)-2-butanone in lab experiments is its relatively low cost and easy synthesis method. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various physiological processes. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 3-(Phenylhydrazono)-2-butanone. One direction is the development of new derivatives with improved pharmacological properties. Additionally, more studies are needed to fully understand the mechanism of action of the compound. Furthermore, there is potential for the use of 3-(Phenylhydrazono)-2-butanone in the development of new therapies for various diseases, including cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 3-(Phenylhydrazono)-2-butanone can be achieved through the condensation reaction between hydrazine hydrate and 2-butanone. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, and at a temperature of around 60-70°C. The yield of the reaction is typically around 60-70%.
Propiedades
Número CAS |
13732-32-6 |
|---|---|
Nombre del producto |
3-(Phenylhydrazono)-2-butanone |
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(3E)-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C10H12N2O/c1-8(9(2)13)11-12-10-6-4-3-5-7-10/h3-7,12H,1-2H3/b11-8+ |
Clave InChI |
HUHADASXDUCZMY-DHZHZOJOSA-N |
SMILES isomérico |
C/C(=N\NC1=CC=CC=C1)/C(=O)C |
SMILES |
CC(=NNC1=CC=CC=C1)C(=O)C |
SMILES canónico |
CC(=NNC1=CC=CC=C1)C(=O)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



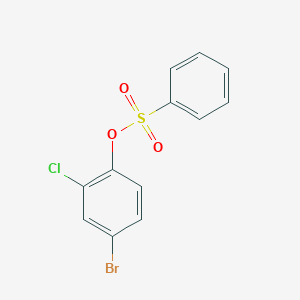
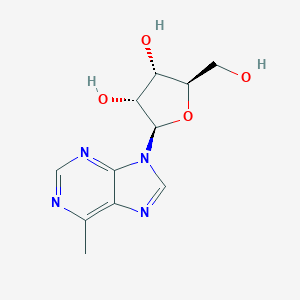
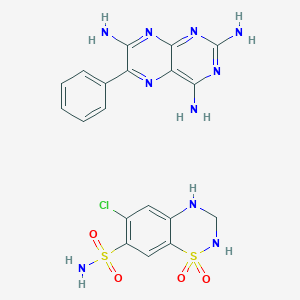
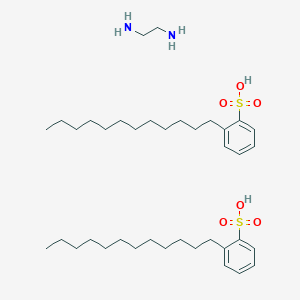
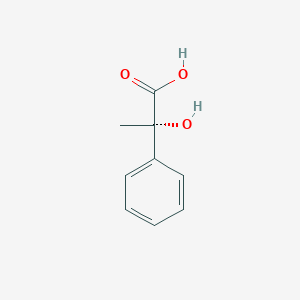
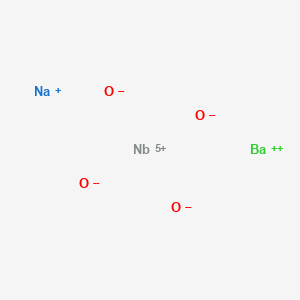
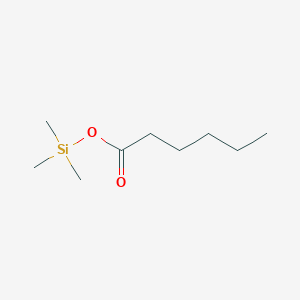
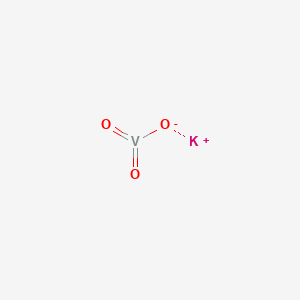
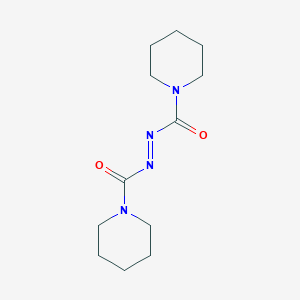
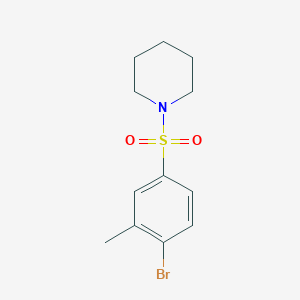
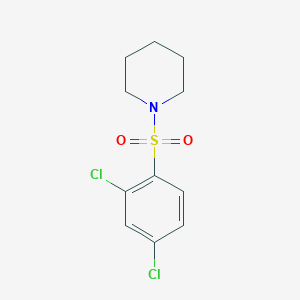
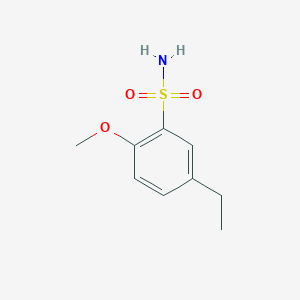
![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
